tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15776630
InChI: InChI=1S/C14H24N2O3/c1-9-12-11(6-7-15(12)10(2)17)8-16(9)13(18)19-14(3,4)5/h9,11-12H,6-8H2,1-5H3
SMILES:
Molecular Formula: C14H24N2O3
Molecular Weight: 268.35 g/mol

tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

CAS No.:

Cat. No.: VC15776630

Molecular Formula: C14H24N2O3

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate -

Specification

Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
IUPAC Name tert-butyl 1-acetyl-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Standard InChI InChI=1S/C14H24N2O3/c1-9-12-11(6-7-15(12)10(2)17)8-16(9)13(18)19-14(3,4)5/h9,11-12H,6-8H2,1-5H3
Standard InChI Key XNRSDSINJPUVSJ-UHFFFAOYSA-N
Canonical SMILES CC1C2C(CCN2C(=O)C)CN1C(=O)OC(C)(C)C

Introduction

Molecular and Structural Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name, tert-butyl 1-acetyl-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate, reflects its bicyclic architecture comprising a pyrrolidine ring fused to a partially saturated pyrrole moiety. Key structural features include:

  • Bicyclic Core: A hexahydropyrrolo[3,4-b]pyrrole system with chair-like conformations stabilized by intramolecular hydrogen bonding.

  • Substituents: A tert-butyl carbamate group at position 5 and an acetyl group at position 1, which influence solubility and reactivity.

  • Stereochemistry: The 6-methyl group introduces chirality, resulting in diastereomeric forms that can be resolved via chiral chromatography.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H24N2O3\text{C}_{14}\text{H}_{24}\text{N}_{2}\text{O}_{3}
Molecular Weight268.35 g/mol
SMILES NotationCC1C2C(CCN2C(=O)C)CN1C(=O)OC(C)(C)C
CAS Number138958388
Boiling Point412.6°C (estimated)

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from pyrrolidine precursors. A common route includes:

  • Cyclization: Condensation of 4-methylpyrrolidin-3-amine with a β-keto ester to form the bicyclic framework.

  • Acetylation: Introduction of the acetyl group using acetic anhydride under basic conditions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the tert-butoxycarbonyl group.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationK2_2CO3_3, DMF, 80°C62%
AcetylationAc2_2O, Et3_3N, CH2_2Cl2_285%
Boc Protection(Boc)2_2O, DMAP, RT78%

Chromatographic purification (e.g., silica gel, HPLC) is critical to achieving >95% purity, as residual solvents or byproducts can impede downstream applications.

Industrial-Scale Production

TargetActivity (EC50_{50}/IC50_{50})Assay Type
H3_3 Receptor1.2 μMCalcium flux
Sirt64.62-fold activation at 100 μMFDL deacetylation

Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The compound’s rigid bicyclic core serves as a privileged scaffold for designing kinase inhibitors. For instance, derivatization with sulfonamide groups yielded potent inhibitors of cyclin-dependent kinase 2 (CDK2) with IC50_{50} values <50 nM.

Prodrug Development

The tert-butyl carbamate group enables controlled release of active amines under physiological conditions, making it a candidate for prodrug strategies targeting neurological disorders.

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, Boc), 2.12 (s, 3H, COCH3_3), 2.85–3.20 (m, 4H, pyrrolidine-H), 4.10–4.45 (m, 2H, NCH2_2).

High-Resolution Mass Spectrometry (HRMS)

Observed: m/z 269.1865 [M+H]+^+; Calculated: 269.1864 for C14H25N2O3\text{C}_{14}\text{H}_{25}\text{N}_{2}\text{O}_{3}.

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